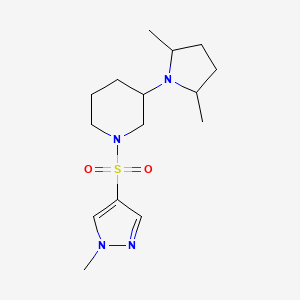![molecular formula C10H10F3N3O3 B7532755 [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate](/img/structure/B7532755.png)
[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate, also known as TFA-2-APC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate has also been found to activate the protein kinase A (PKA) signaling pathway, which plays a role in various cellular processes such as metabolism and cell growth.
Biochemical and Physiological Effects:
[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate has been found to induce apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate has also been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). In the brain, [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate has been found to enhance memory and cognitive function by increasing the levels of neurotransmitters such as dopamine and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate in lab experiments is its high purity and yield after synthesis. [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate is also stable under various conditions, which makes it suitable for long-term storage and transportation. However, one limitation of using [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate is its high cost, which may limit its accessibility to researchers with limited resources.
Direcciones Futuras
There are several future directions for the study of [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate. One direction is to further investigate its mechanism of action and its potential targets in various signaling pathways. Another direction is to explore its potential applications in other fields such as immunology and infectious diseases. Additionally, the development of new analogs of [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate with improved potency and selectivity may lead to the discovery of new drugs for various diseases.
Métodos De Síntesis
The synthesis of [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate involves the reaction of 2-aminopyridine-3-carboxylic acid with N,N-diisopropylethylamine (DIPEA) and 2,2,2-trifluoroethyl chloroformate in the presence of a coupling reagent such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The product is obtained in high yield and purity after purification by column chromatography.
Aplicaciones Científicas De Investigación
[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate has been found to enhance memory and cognitive function by modulating the activity of neurotransmitters such as dopamine and acetylcholine. In drug discovery, [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate has been identified as a potential lead compound for the development of new drugs for various diseases.
Propiedades
IUPAC Name |
[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O3/c11-10(12,13)5-16-7(17)4-19-9(18)6-2-1-3-15-8(6)14/h1-3H,4-5H2,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIVSZJKVWXYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)OCC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide](/img/structure/B7532693.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide](/img/structure/B7532702.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532724.png)
![2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B7532725.png)
![N-[2-(dimethylamino)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B7532730.png)
![3-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-1,1-dioxo-2H-1lambda6,2,3-benzothiadiazin-4-one](/img/structure/B7532747.png)

![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B7532770.png)
![N-[3-(dimethylamino)propyl]-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7532771.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532774.png)
![N-(cyclohexylmethyl)-2-[4-[(2-fluorophenyl)sulfonyl-methylamino]phenoxy]acetamide](/img/structure/B7532782.png)